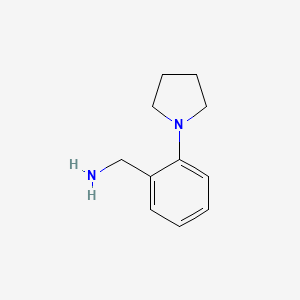

(2-Pyrrolidin-1-ylphenyl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNYYYHSZRVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426113 | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-53-5 | |

| Record name | 2-(1-Pyrrolidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Pyrrolidin-1-ylphenyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (2-Pyrrolidin-1-ylphenyl)methylamine is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.

Chemical Identity

This compound is a substituted aromatic amine featuring a pyrrolidine ring and a methylamine group attached to a benzene ring at the ortho position. This unique arrangement of a tertiary benzylic amine and a primary alkylamine suggests a range of chemical reactivity and potential for biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 72752-53-5 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Synonyms | [2-(Pyrrolidin-1-yl)phenyl]methanamine, 2-(1-Pyrrolidinyl)benzenemethanamine |

Predicted Physicochemical Properties

Quantitative structure-activity relationship (QSAR) models and computational tools are valuable in predicting the physicochemical properties of novel compounds, aiding in the early stages of drug discovery and development.[1][][3] The predicted properties for this compound are summarized below. These values are crucial for anticipating the compound's behavior in various biological and chemical systems.[1][4]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| pKa (most basic) | ~9.8 | The primary aliphatic amine is expected to be the most basic site. Aromatic amines are generally weaker bases.[5] |

| LogP | ~1.9 | Indicates moderate lipophilicity, suggesting potential for good absorption and distribution. |

| Aqueous Solubility | ~3.5 mg/mL at pH 7.4 | Moderate aqueous solubility is predicted. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Reductive Amination of 2-(Pyrrolidin-1-yl)benzaldehyde

A common and efficient method for the synthesis of amines is the reductive amination of aldehydes or ketones.[3][8]

Reaction Scheme:

-

Imine Formation: Dissolve 2-(pyrrolidin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium chloride (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Proposed Synthesis Route 2: Nucleophilic Substitution of 2-Aminobenzylamine

Another viable approach involves the N-alkylation of 2-aminobenzylamine with a suitable four-carbon electrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring.[9]

Reaction Scheme:

Predicted Spectroscopic Profile

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylamine, and pyrrolidine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet | 4H |

| Benzyl (CH₂) | ~3.8 | Singlet | 2H |

| Pyrrolidine (α-CH₂) | ~3.2 | Triplet | 4H |

| Pyrrolidine (β-CH₂) | ~1.9 | Multiplet | 4H |

| Amine (NH₂) | 1.5 - 2.5 (broad) | Singlet | 2H |

Note: The chemical shift of the NH₂ protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals corresponding to the aromatic and aliphatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | 145 - 155, 120 - 130 |

| Aromatic (CH) | 115 - 130 |

| Benzyl (CH₂) | ~45 |

| Pyrrolidine (α-CH₂) | ~50 |

| Pyrrolidine (β-CH₂) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. [10][11][12][13] Table 5: Predicted IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1350 | Medium to Strong |

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns for benzylamines often involve the loss of the amino group and cleavage at the benzylic position. [14][15][16][17]A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). Another significant fragmentation would be the loss of the methylamine group, leading to a fragment at m/z 145.

Predicted Reactivity and Stability

The chemical reactivity of this compound is governed by its primary and tertiary amine functionalities and the aromatic ring.

-

Basicity: The primary aliphatic amine is the most basic site and will readily react with acids to form ammonium salts. [18]* Nucleophilicity: Both the primary and tertiary amines can act as nucleophiles. The primary amine can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. [19]* Aromatic Ring: The pyrrolidine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the methylamine group might complicate reactivity.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. The pyrrolidine ring itself is a stable saturated heterocycle. [20][21]

Potential Biological and Pharmacological Relevance (Hypothetical)

The structural motifs present in this compound are found in a variety of biologically active molecules. The benzylamine scaffold is a common feature in many pharmaceuticals, and the pyrrolidine ring is a prevalent heterocycle in numerous natural products and synthetic drugs. [22][23] Based on its structure, this compound could be investigated as a scaffold for the development of novel therapeutic agents targeting the central nervous system (CNS), given that many benzylamine derivatives exhibit CNS activity. [24]Furthermore, substituted pyrrolidines are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [6] The development of any new chemical entity into a therapeutic agent is a long and complex process involving multiple stages, from initial discovery and preclinical research to extensive clinical trials and regulatory approval. [9][25][26][27][28]A critical aspect of this process is the early evaluation of the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). [8][29][30][31][32]

Conclusion

This compound is a chemical entity with interesting structural features that suggest a rich chemical reactivity and potential for biological applications. While direct experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties based on sound chemical principles and data from analogous structures. The proposed synthesis routes offer a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further experimental investigation is necessary to validate these predictions and to explore the potential of this molecule in medicinal chemistry and drug discovery.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. springbiosolution.com [springbiosolution.com]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. wikieducator.org [wikieducator.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reactions of aromatic amines | PDF [slideshare.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

- 26. What Are the 5 Stages of Drug Development? | Oakwood Labs [oakwoodlabs.com]

- 27. ppd.com [ppd.com]

- 28. The Drug Development Process: Meaning and Main Phases Explained [adragos-pharma.com]

- 29. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]

- 31. umb.edu.pl [umb.edu.pl]

- 32. allucent.com [allucent.com]

An In-depth Technical Guide on the Structure Elucidation of (2-Pyrrolidin-1-ylphenyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2-Pyrrolidin-1-ylphenyl)methylamine. Due to the limited availability of experimental data in public databases, this document presents a combination of predicted spectroscopic data and detailed, generalized experimental protocols that are standard in the field of organic chemistry for the synthesis and characterization of novel compounds. This guide serves as a practical framework for researchers involved in the synthesis, purification, and structural analysis of this compound and related molecules, offering valuable insights for drug discovery and development programs.

Introduction

This compound, with CAS number 72752-53-5, is a chemical compound featuring a phenyl ring substituted with a pyrrolidine and a methylamine group at the ortho position.[1] The unique arrangement of these functional groups suggests its potential as a scaffold in medicinal chemistry, possibly interacting with various biological targets. Accurate structure elucidation is a critical first step in understanding its chemical properties and potential pharmacological activity. This guide outlines the necessary steps and techniques for its comprehensive structural characterization.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its molecular formula is C₁₁H₁₆N₂, and it has a predicted molecular weight of 176.26 g/mol .[2]

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on the chemical structure and analysis of similar compounds. These tables provide a reference for what researchers might expect to observe during experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.30 | m | 4H | Ar-H |

| 3.85 | s | 2H | Ar-CH₂ -NH₂ |

| 3.20 - 3.40 | m | 4H | N-CH₂ (Pyrrolidine) |

| 1.90 - 2.10 | m | 4H | CH₂ -CH₂ (Pyrrolidine) |

| 1.60 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C -N (Aromatic) |

| 138.0 | C -CH₂ (Aromatic) |

| 128.0 - 130.0 | Ar-C H |

| 122.0 - 125.0 | Ar-C H |

| 52.0 | N-C H₂ (Pyrrolidine) |

| 45.0 | Ar-C H₂-NH₂ |

| 24.0 | C H₂-C H₂ (Pyrrolidine) |

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 176 | [M]⁺ |

| 161 | [M - NH₂]⁺ |

| 147 | [M - CH₂NH₂]⁺ |

| 133 | [M - C₃H₆N]⁺ |

| 105 | [C₇H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretch (amine) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1250 - 1350 | C-N stretch |

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route for this compound involves the reductive amination of 2-pyrrolidin-1-ylbenzaldehyde.

Materials:

-

2-pyrrolidin-1-ylbenzaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-pyrrolidin-1-ylbenzaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, multiplet).

-

For unambiguous assignments, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

-

For Electron Ionization (EI), a GC-MS system is typically used. For Electrospray Ionization (ESI), an LC-MS system is appropriate.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy

Protocol:

-

If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Structure Elucidation Workflow

The overall process of structure elucidation involves a logical sequence of synthesis, purification, and spectroscopic analysis.

Caption: General workflow for the structure elucidation of a novel compound.

Conclusion

The structure elucidation of this compound relies on a combination of modern synthetic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established methodologies. The successful synthesis and characterization of this compound will enable further investigation into its chemical reactivity and potential applications, particularly in the field of drug discovery. Researchers are encouraged to use the protocols and predicted data herein as a starting point for their own investigations.

References

An In-depth Technical Guide on (2-Pyrrolidin-1-ylphenyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information for the chemical compound (2-Pyrrolidin-1-ylphenyl)methylamine, with a focus on its identification and a general discussion of the relevance of related structures in medicinal chemistry. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identification and Properties

This compound is a chemical compound with the unique Chemical Abstracts Service (CAS) number 72752-53-5 [1]. This identifier is crucial for unambiguous identification in databases and literature. While specific experimental data for this particular isomer is limited in publicly accessible resources, the general properties of related pyrrolidine-containing aromatic amines suggest its potential as a scaffold in medicinal chemistry.

Below is a summary of the key identifiers for this compound and a related isomer, (3-Pyrrolidin-1-ylphenyl)methylamine, for which more data is available.

| Property | This compound | (3-Pyrrolidin-1-ylphenyl)methylamine |

| CAS Number | 72752-53-5[1] | 175696-70-5[2][3] |

| Molecular Formula | C11H16N2 | C11H16N2[3] |

| Molecular Weight | Not explicitly found | 176.26 g/mol [3] |

| Synonyms | [2-(pyrrolidin-1-yl)phenyl]methanamine, 1-(2-Pyrrolidin-1-ylphenyl)methanamine, 2-(1-Pyrrolidinyl)benzenemethanamine, 2-Pyrrolidin-1-yl-benzylamine, 2-Pyrrolidinobenzylamine[1] | (3-(Pyrrolidin-1-yl)phenyl)methanamine[3] |

Synthesis and Experimental Protocols

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyrrolidine derivative, which could be adapted for the synthesis of this compound.

Relevance in Drug Discovery and Signaling Pathways

While no specific signaling pathways involving this compound have been documented in the searched literature, the broader class of pyrrolidine-containing compounds and 2-phenethylamines are of significant interest in medicinal chemistry.[5][6] These scaffolds are present in numerous biologically active molecules that target a variety of receptors and enzymes. For instance, derivatives of pyrrolidine have been investigated as antagonists for opioid receptors and are integral to the structure of various pharmaceuticals.[7]

The logical progression from a novel chemical entity to a potential therapeutic agent is a complex, multi-stage process. The diagram below outlines a simplified logical relationship in a typical drug discovery and development pipeline where a compound like this compound could theoretically be evaluated.

Safety Information

A safety data sheet (SDS) for the isomer (3-Pyrrolidin-1-ylphenyl)methylamine indicates that it is considered hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation.[2] While a specific SDS for the 2-isomer was not found, it is prudent to handle it with similar precautions in a laboratory setting, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always refer to a certified Safety Data Sheet (SDS) for the specific compound and follow all institutional and regulatory safety guidelines.

This guide summarizes the currently available information on this compound. Further research would be necessary to fully characterize its chemical, physical, and biological properties. The provided diagrams offer a general framework for understanding the synthesis and potential application of this and related compounds in a research and development context.

References

- 1. 72752-53-5 | this compound | Tetrahedron [thsci.com]

- 2. fishersci.com [fishersci.com]

- 3. (3-Pyrrolidin-1-ylphenyl)methylamine | C11H16N2 | CID 7162061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2-Pyrrolidin-1-ylphenyl)methylamine: Physicochemical Properties and Biological Context

This technical guide provides a comprehensive overview of the molecular formula and weight of (2-Pyrrolidin-1-ylphenyl)methylamine. While specific experimental data for the 2-substituted isomer is limited in publicly available literature, this document extrapolates information from the closely related (3-Pyrrolidin-1-ylphenyl)methylamine isomer and discusses general synthetic approaches and potential biological activities based on related compounds containing the pyrrolidine scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The physicochemical properties of this compound are expected to be identical to its 3-substituted isomer, for which data is readily available.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |

| Molecular Weight | 176.26 g/mol | PubChem[1] |

| IUPAC Name | [2-(pyrrolidin-1-yl)phenyl]methanamine | N/A |

| CAS Number | 72752-53-5 | Tetrahedron[2] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the nucleophilic substitution of a suitable starting material, such as 2-fluorobenzonitrile, with pyrrolidine, followed by the reduction of the nitrile group to form the primary amine.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been extensively characterized in the available literature. However, the pyrrolidine moiety is a common scaffold in a variety of biologically active compounds, suggesting potential areas of investigation for this molecule.

Compounds containing a pyrrolidine ring have been identified as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Additionally, derivatives of this scaffold have been developed as selective antagonists for opioid receptors, such as the κ-opioid receptor (KOR)[5].

Given these precedents, a hypothetical signaling pathway for a (pyrrolidin-1-ylphenyl)methylamine derivative could involve the modulation of neurotransmitter reuptake or receptor antagonism.

Hypothetical Signaling Pathway:

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

References

- 1. (3-Pyrrolidin-1-ylphenyl)methylamine | C11H16N2 | CID 7162061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 72752-53-5 | this compound | Tetrahedron [thsci.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a pivotal scaffold in medicinal chemistry. Its prevalence in natural products and synthetic compounds underscores its significance as a versatile pharmacophore.[1][2] This structural motif imparts favorable physicochemical properties, including hydrophilicity and the ability to form hydrogen bonds, which are crucial for drug-target interactions.[3] Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutics for a range of diseases.[1][4] This technical guide provides an in-depth overview of the significant biological activities of pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. The content herein is curated to support researchers, scientists, and drug development professionals in their endeavors to explore and harness the therapeutic potential of this important class of compounds.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of potential anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines.[5][6] The structural diversity of these compounds allows for the modulation of various cellular targets, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[4][5]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of various pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several classes of pyrrolidine derivatives against different cancer cell lines.

| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) |

| Spirooxindole-pyrrolidine | 1a | HCT116 | 15.2 |

| Spirooxindole-pyrrolidine | 1b | HCT116 | 8.5 |

| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 | 5.8 |

| N-Arylpyrrolidine-2,5-dione | 2b | MCF-7 | 3.1 |

| Pyrrolidinone-hydrazone | 3a | PPC-1 | 10.4 |

| Pyrrolidinone-hydrazone | 3b | IGR39 | 2.5 |

| Polysubstituted Pyrrolidines | 3h | Various | 2.9 - 16 |

| Polysubstituted Pyrrolidines | 3k | Various | 2.9 - 16 |

| Spiro[pyrrolidine-3,3-oxindoles] | 38i | MCF-7 | 3.53 |

| Pyrrolidine-substituted chalcones | 3IP | MCF-7 | 25-30 µg/mL |

| Pyrrolidine-substituted chalcones | 3FP | MDA-MB-468 | 25 µg/mL |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis.[7][8] This process of programmed cell death is often mediated by the activation of a cascade of cysteine proteases known as caspases.[4][8] The intrinsic (mitochondrial) pathway of apoptosis is a common target. Pyrrolidine dithiocarbamate (PDTC), for instance, has been shown to induce apoptosis through a cytochrome c-dependent mechanism.[7] This involves the release of cytochrome c from the mitochondria, which in turn activates procaspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[7]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Their mechanisms of action often involve the inhibition of essential bacterial enzymes that are distinct from those targeted by existing drug classes.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11] The table below presents MIC values for various pyrrolidine derivatives against different bacterial strains.

| Derivative Class | Compound ID | Bacterial Strain | MIC (µg/mL) |

| Halogenobenzene substituted | 3 | Staphylococcus aureus | 32-512 |

| Halogenobenzene substituted | 5 | Candida albicans | 32-64 |

| Halogenobenzene substituted | 6 | Escherichia coli | 32-512 |

| Halogenobenzene substituted | 7 | Klebsiella pneumoniae | 32-512 |

| 1,2,4-Oxadiazole pyrrolidine | 22c | E. coli DNA gyrase (IC50) | 120 ± 10 nM |

| Pyrrolidine chalcones | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 |

| Pyrrolidine chalcones | 3AP, 3IP | Enterococcus faecalis | 0.025 |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A key mechanism of antibacterial action for some pyrrolidine derivatives, particularly those with a quinolone-like scaffold, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair.[12] By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[11][12]

Antiviral Activity

Several pyrrolidine-containing compounds have been successfully developed as antiviral drugs, highlighting the importance of this scaffold in antiviral research.[13][14] These agents often target viral proteases, which are crucial for the processing of viral polyproteins into functional enzymes and structural proteins.[14]

Notable Pyrrolidine-Containing Antiviral Drugs

| Drug Name | Virus Targeted | Mechanism of Action |

| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A protease inhibitor |

| Ombitasvir | Hepatitis C Virus (HCV) | NS5A inhibitor |

| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A Virus | M2 protein interaction |

Mechanism of Action: Inhibition of Viral Proteases

Antiviral pyrrolidine derivatives, such as telaprevir, function by inhibiting viral proteases, for instance, the HCV NS3/4A serine protease.[14] This enzyme is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By blocking the active site of the protease, these drugs prevent the formation of new viral particles.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrolidine dithiocarbamate induces apoptosis by a cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. mdpi.com [mdpi.com]

- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (2-Pyrrolidin-1-ylphenyl)methylamine

Disclaimer: Direct experimental data on the mechanism of action of (2-Pyrrolidin-1-ylphenyl)methylamine is not available in the current scientific literature. This guide provides a hypothesized mechanism of action based on the structure-activity relationships (SAR) of structurally analogous compounds. The information presented is intended for researchers, scientists, and drug development professionals for informational and research-guiding purposes.

Introduction

This compound is a small molecule featuring a phenyl ring substituted with a pyrrolidine group at the 2-position and a methylamine group at the 1-position of the side chain. The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to introduce conformational constraints and serve as a key pharmacophoric element.[1][2] The presence of a primary amine in the methylamine moiety suggests potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This document outlines a plausible mechanism of action for this compound by analyzing the pharmacological profiles of structurally related molecules.

Hypothesized Mechanism of Action

Based on the structural motifs present in this compound, the most probable primary mechanism of action is the modulation of monoaminergic systems in the central nervous system. This hypothesis is built upon the known activities of compounds containing similar phenyl-pyrrolidine and phenethylamine scaffolds.

Specifically, this compound is likely to function as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This is supported by the well-documented activity of pyrovalerone analogs, which feature a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core and are potent inhibitors of DAT and NET.[3]

Furthermore, interactions with serotonin (5-HT) and dopamine (D) receptors are also plausible, given that many pyrrolidine-containing compounds exhibit affinity for these GPCRs.[4][5] The precise activity (agonist, antagonist, or partial agonist) would be dependent on the specific receptor subtype and the conformational presentation of the molecule at the receptor binding site.

Supporting Evidence from Structurally Related Compounds

The following sections present quantitative data and structure-activity relationship (SAR) insights from compounds that share key structural features with this compound.

Analogs of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) have been extensively studied as monoamine uptake inhibitors.[3] These compounds demonstrate that the 2-(pyrrolidin-1-yl)phenyl moiety is a key pharmacophore for potent DAT and NET inhibition with generally weaker activity at the serotonin transporter (SERT).

Table 1: Monoamine Transporter Inhibition Data for Pyrovalerone Analogs [3]

| Compound | R Group on Phenyl Ring | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 4a (Pyrovalerone) | 4-CH3 | 16.0 | 48.0 | >10,000 |

| 4u | 3,4-di-Cl | 2.3 | 1.8 | 1,200 |

| 4t | Naphthyl | 1.9 | 2.1 | 1,100 |

Data from Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

Compounds containing a pyrrolidine ring attached to an aromatic system frequently exhibit affinity for various GPCRs. For instance, analogs of 4-(2-(pyrrolidin-1-yl)ethyl)phenol have been shown to bind to dopamine D2 and D3 receptors.[4] Additionally, certain N-substituted pyrrolidine derivatives act as selective 5-HT1A receptor agonists.[5]

Table 2: Binding Affinities of Pyrrolidine-Containing Ligands at GPCRs

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Eticlopride-based analog 1 | D2 | 1.77 | [4] |

| Eticlopride-based analog 1 | D3 | 0.436 | [4] |

| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A | 0.49 | [5] |

| Phenylpiperazine pyrrolidin-2-one derivative (EP-42) | 5-HT1A | 24.5 | [6] |

| Phenylpiperazine pyrrolidin-2-one derivative (EP-50) | 5-HT2 | 109.1 | [6] |

Postulated Signaling Pathways

Given the hypothesized interaction with monoamine transporters and GPCRs, this compound could modulate several downstream signaling pathways.

Inhibition of DAT and NET would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of monoaminergic neurotransmission is a well-established mechanism for the therapeutic effects of many antidepressant and psychostimulant drugs.

Caption: Hypothesized inhibition of monoamine transporters by this compound.

If this compound acts as an agonist at a Gi/o-coupled receptor, such as the 5-HT1A receptor, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, agonism at a Gq/11-coupled receptor would activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Caption: Potential GPCR signaling pathway modulated by this compound.

Experimental Protocols for Hypothesis Testing

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key initial experiments.

These assays are crucial for determining the binding affinity (Ki) of this compound to a panel of receptors and transporters.[7]

Objective: To determine the binding affinity of the test compound for monoamine transporters (DAT, NET, SERT) and a selection of dopamine and serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target receptor or transporter.

-

Radioligand specific for each target (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the target).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Objective: To characterize the functional activity of this compound at the identified binding targets.

Example: cAMP Assay for Gi/o-coupled Receptors

Materials:

-

CHO or HEK293 cells stably expressing the target Gi/o-coupled receptor (e.g., 5-HT1A).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound at various concentrations.

-

A known agonist and antagonist for the receptor.

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Pre-incubate the cells with the test compound or control compounds.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

-

For agonist activity, the test compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.

-

For antagonist activity, the test compound will block the inhibitory effect of a known agonist on forskolin-stimulated cAMP production.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, a strong hypothesis based on structure-activity relationships of analogous compounds points towards modulation of the monoaminergic system. The primary targets are likely to be the dopamine and norepinephrine transporters, with potential off-target effects at serotonin and dopamine receptors. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's pharmacological profile. Further research, including in vivo behavioral studies, will be necessary to fully elucidate its therapeutic potential and physiological effects.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Structure-activity relationship of (2-Pyrrolidin-1-ylphenyl)methylamine analogs

An In-depth Technical Guide on the Structure-Activity Relationship of (2-Pyrrolidin-1-ylphenyl)methylamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs and related structures. Due to a lack of extensive direct research on this specific scaffold, this document synthesizes findings from closely related analogs to infer SAR principles. The information is intended to guide researchers in the design and development of novel compounds targeting various biological entities.

Core Scaffold and Biological Significance

The core scaffold, this compound, features a phenyl ring substituted with a pyrrolidine group and a methylamine side chain. This structural motif is present in a variety of biologically active compounds that interact with central nervous system (CNS) targets. Analogs of this scaffold have shown affinity for monoamine transporters, sigma receptors, dopamine receptors, and opioid receptors, indicating its potential as a versatile template for drug discovery.

Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on the substitution patterns on the phenyl ring, the nature of the amine, and the stereochemistry of the molecule.

Monoamine Transporter Activity

Analogs of pyrovalerone, which contain a 1-phenyl-2-pyrrolidin-1-yl moiety, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[1] The S-enantiomer is typically the more active form.[1]

Table 1: SAR of Pyrovalerone Analogs at Monoamine Transporters [1]

| Compound ID | Phenyl Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| 4a | 4-Methyl | 24 | 34 | 4,200 |

| 4b | 4-Ethyl | 18 | 44 | 3,900 |

| 4c | 4-Propyl | 14 | 50 | 3,100 |

| 4d | 4-t-Butyl | 11 | 110 | 2,700 |

| 4e | 4-Methoxy | 79 | 150 | 12,000 |

| 4f | 4-Chloro | 13 | 41 | 2,000 |

| 4g | 4-Bromo | 12 | 44 | 1,800 |

| 4h | 4-Fluoro | 27 | 64 | 4,700 |

| 4u | 3,4-Dichloro | 5.4 | 22 | 1,300 |

| 4t | 2-Naphthyl | 1.8 | 13 | 190 |

Data extracted from Meltzer et al., J. Med. Chem. 2006, 49 (4), pp 1420–1432.[1]

From this data, it can be inferred that:

-

Electron-donating and electron-withdrawing substituents at the 4-position of the phenyl ring are generally well-tolerated for DAT and NET affinity.

-

Increasing the steric bulk at the 4-position can be beneficial for DAT affinity.

-

Dihalogen substitution, such as 3,4-dichloro, enhances DAT affinity.

-

Extending the aromatic system, as seen with the 2-naphthyl analog, significantly increases potency at all three monoamine transporters.

Sigma Receptor Affinity

Phenylalkylamine structures are a common motif in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] High affinity generally requires at least one arylalkyl substitution on a nitrogen atom.[2] A lead analog from one study, AZ66, which has a more complex structure but contains the phenyl-amine core, showed high nanomolar affinity for both sigma receptor subtypes.[3]

Table 2: Sigma Receptor Affinity of Selected Phenylalkylamine Analogs

| Compound | Structure | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Reference |

| AZ66 | N/A | 2.4 ± 0.63 | 0.51 ± 0.15 | [3] |

| 14 | 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | 71 | 5.3 | [4] |

-

These findings suggest that the this compound scaffold is a promising starting point for developing selective sigma receptor ligands.

Opioid and Dopamine Receptor Activity

The phenyl-pyrrolidine scaffold has also been incorporated into ligands for opioid and dopamine receptors. For instance, PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist.[5] Additionally, substituted trans-(2S,4R)-pyrrolidines have been identified as key dopaminergic moieties in dual-target MOR/D3R ligands.[6]

Table 3: Opioid and Dopamine Receptor Affinity of Selected Analogs

| Compound | Target | Kᵢ (nM) | Reference |

| PF-04455242 | KOR (human) | 3 | [5] |

| PF-04455242 | MOR (human) | 64 | [5] |

| PF-04455242 | DOR (human) | > 4000 | [5] |

-

These data highlight the versatility of the scaffold and suggest that modifications can tune the selectivity towards different G-protein coupled receptors.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to the core scaffold can be envisioned starting from a substituted 2-fluorobenzonitrile.

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (2-Pyrrolidin-1-ylphenyl)methylamine: A Technical Guide

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Pyrrolidin-1-ylphenyl)methylamine, along with generalized experimental protocols.

Expected Spectroscopic Data

The structure of this compound contains a pyrrolidine ring attached to a phenyl ring at the 2-position, with a methylamine group also attached to the phenyl ring. This arrangement will dictate the chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the pyrrolidine ring protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet | The ortho-substitution pattern will lead to a complex splitting pattern. |

| Benzylic (CH₂) | ~3.8 | Singlet or Doublet | Protons on the carbon adjacent to the phenyl ring and the amine group. May show coupling to NH₂ protons. |

| Amine (NH₂) | 1.5 - 3.0 (broad) | Singlet (broad) | Chemical shift is concentration and solvent dependent. Signal may disappear upon D₂O exchange.[1] |

| Pyrrolidine (α-CH₂) | 3.2 - 3.5 | Multiplet | Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine (β-CH₂) | 1.8 - 2.1 | Multiplet | Protons on the other carbons of the pyrrolidine ring. |

Expected ¹³C NMR Data:

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic (C-N) | 145 - 155 | Quaternary carbon attached to the pyrrolidine nitrogen. |

| Aromatic (C-CH₂NH₂) | 135 - 145 | Quaternary carbon attached to the methylamine group. |

| Aromatic (CH) | 115 - 130 | Aromatic carbons with attached protons. |

| Benzylic (CH₂) | 45 - 55 | Carbon of the methylamine group. |

| Pyrrolidine (α-C) | 50 - 60 | Carbons of the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine (β-C) | 20 - 30 | Other carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, and the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretches.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong | |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium to Strong | Scissoring vibration.[2] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-N Stretch (Aromatic) | 1250 - 1360 | Medium to Strong | |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | |

| C-H Out-of-Plane Bend (Aromatic) | 730 - 770 and 690 - 710 | Strong | Indicative of ortho-disubstitution. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .

Expected Fragmentation Data:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 176 | [M]⁺ | Molecular ion |

| 161 | [M - NH₂]⁺ | Loss of the amino group from the benzylic position. |

| 147 | [M - CH₂NH₂]⁺ | Cleavage of the methylamine group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an aromatic amine like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the spectrum in positive ion mode.

-

EI-MS: Introduce the sample (often via a gas chromatograph, GC-MS) into the EI source. The standard electron energy is 70 eV.

-

-

Tandem MS (MS/MS): To elucidate fragmentation pathways, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

References

(2-Pyrrolidin-1-ylphenyl)methylamine: A Scoping Review of Potential Therapeutic Targets for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for "(2-Pyrrolidin-1-ylphenyl)methylamine" has been identified in the public domain. The following in-depth technical guide is based on the pharmacological profile of structurally analogous compounds, with a primary focus on the κ-opioid receptor antagonist PF-04455242. The presented data and potential therapeutic targets require direct experimental validation for "this compound".

Executive Summary

The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, contributing to the development of numerous clinically approved drugs.[1] This technical guide explores the potential therapeutic targets of the novel compound this compound. While direct pharmacological data for this specific molecule is not yet available, analysis of its structural analogs strongly suggests that its primary therapeutic potential lies in the modulation of the endogenous opioid system. Specifically, the κ-opioid receptor (KOR) emerges as a high-probability primary target, with the μ-opioid receptor (MOR) as a potential secondary target. This document provides a comprehensive overview of these potential targets, their associated signaling pathways, quantitative data from a key analog, and detailed experimental protocols to facilitate future research and drug development efforts.

Primary Potential Therapeutic Target: κ-Opioid Receptor (KOR)

The most compelling evidence for the therapeutic targeting of this compound comes from the pharmacological profile of the structurally similar compound, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242). PF-04455242 is a potent and selective KOR antagonist.[2] KOR antagonists are of significant interest for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders.[1][3][4]

Quantitative Data for the KOR Antagonist Analog (PF-04455242)

The following table summarizes the binding affinity and in vivo potency of PF-04455242, providing a quantitative basis for the potential activity of this compound at opioid receptors.

| Target | Species | Assay Type | Ligand | Value | Units | Reference |

| κ-Opioid Receptor (KOR) | Human | Radioligand Binding | PF-04455242 | 3 | nM (Ki) | [2] |

| κ-Opioid Receptor (KOR) | Rat | Radioligand Binding | PF-04455242 | 21 | nM (Ki) | [2] |

| κ-Opioid Receptor (KOR) | Mouse | Radioligand Binding | PF-04455242 | 22 | nM (Ki) | [2] |

| μ-Opioid Receptor (MOR) | Human | Radioligand Binding | PF-04455242 | 64 | nM (Ki) | [2] |

| δ-Opioid Receptor (DOR) | Human | Radioligand Binding | PF-04455242 | > 4000 | nM (Ki) | [2] |

| KOR Antagonism (in vivo) | Rat | Analgesia Model | PF-04455242 | 1.5 | mg/kg (ID50) | [2] |

| MOR Antagonism (in vivo) | Rat | Analgesia Model | PF-04455242 | 9.8 | mg/kg (ID50) | [2] |

| KOR Occupancy (in vivo) | Rat | Ex vivo Binding | PF-04455242 | 2.0 | mg/kg (ID50) | [2] |

| MOR Occupancy (in vivo) | Rat | Ex vivo Binding | PF-04455242 | 8.6 | mg/kg (ID50) | [2] |

KOR Antagonist Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, initiates a G-protein-coupled signaling cascade that is primarily mediated by the Gαi/o subunit.[3] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[3] KOR activation can also trigger signaling through β-arrestin pathways, which are implicated in receptor desensitization and internalization. A KOR antagonist, such as potentially this compound, would bind to the KOR and block the binding of dynorphin, thereby preventing the downstream signaling events.

Caption: KOR antagonist mechanism of action.

Secondary Potential Therapeutic Target: μ-Opioid Receptor (MOR)

The data for PF-04455242 indicates a roughly 20-fold selectivity for KOR over MOR.[2] While MOR is a secondary target, its modulation could contribute to the overall pharmacological profile of this compound. MOR antagonism is the mechanism of action for drugs like naltrexone, which are used to treat opioid and alcohol use disorders.

MOR Antagonist Signaling Pathway

Similar to the KOR, the MOR is a Gαi/o-coupled receptor. Its activation by endogenous opioids like endorphins or exogenous opioids like morphine leads to the inhibition of adenylyl cyclase and subsequent downstream effects. A MOR antagonist would block these effects.

Caption: MOR antagonist mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential therapeutic targets.

Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the KOR, MOR, and DOR.

Caption: Radioligand binding assay workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR, MOR, or DOR.

-

Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR), and a range of concentrations of the test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Models for Antidepressant-like and Anti-addictive Effects

KOR antagonists have shown promise in preclinical models of depression and addiction.[1][2] The following are standard in vivo protocols to assess these potential therapeutic effects.

3.2.1. Forced Swim Test (Mouse)

This model is widely used to screen for antidepressant-like activity.

Detailed Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Place each mouse individually into the cylinder of water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.

-

-

Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

3.2.2. Conditioned Place Preference (Mouse)

This model is used to assess the rewarding or aversive properties of a drug and its potential to treat addiction. To test the therapeutic potential in treating reinstatement of drug-seeking behavior, a reinstatement paradigm is used.

Detailed Methodology:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning: Allow the mice to freely explore both chambers to determine any initial preference.

-

Conditioning: For several days, confine the mice to one chamber after administration of a drug of abuse (e.g., cocaine) and to the other chamber after administration of vehicle.

-

Test 1 (Preference): After conditioning, allow the mice to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates the development of a conditioned place preference.

-

Extinction: Repeatedly place the mice in the apparatus without any drug administration until the preference for the drug-paired chamber is extinguished.

-

Reinstatement: Induce reinstatement of the preference by a priming dose of the drug of abuse or by a stressor.

-

Test 2 (Effect of Antagonist): Administer the test compound (e.g., this compound) before the reinstatement trigger and measure the time spent in each chamber.

-

-

Data Analysis: A significant reduction in the time spent in the drug-paired chamber in the compound-treated group compared to the vehicle-treated group during the reinstatement test suggests that the compound can attenuate drug-seeking behavior.

Conclusion

While further direct experimental investigation is necessary, the analysis of structurally related compounds strongly suggests that this compound is a promising candidate for development as a κ-opioid receptor antagonist. Its potential therapeutic applications lie in the treatment of depression, anxiety, and substance use disorders. The quantitative data from the analog PF-04455242 provides a solid foundation for initial dose-ranging studies, and the detailed experimental protocols outlined in this guide offer a clear path for its pharmacological characterization. Future research should focus on confirming the binding affinity and functional activity of this compound at opioid receptors and evaluating its efficacy in relevant in vivo models.

References

- 1. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are κ opioid receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders. [vivo.weill.cornell.edu]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmethylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological evaluation of substituted phenylmethylamines. This class of compounds, originating from the phenethylamine scaffold, has played a pivotal role in the development of neuropharmacology, encompassing a wide range of psychoactive substances from stimulants to empathogens and psychedelics.

Historical Overview and Key Discoveries

The journey of substituted phenylmethylamines begins in the late 19th century, evolving from laboratory curiosities to globally recognized pharmaceuticals and subjects of intense scientific scrutiny.

-

1887: The Genesis of Amphetamine The story begins with the Romanian chemist Lazăr Edeleanu, who first synthesized amphetamine (alpha-methylphenethylamine) at the University of Berlin. He named the compound phenylisopropylamine.[1] At the time, its physiological effects remained unknown, and it was largely considered a chemical novelty.

-

1893: Methamphetamine Emerges Shortly after, Japanese chemist Nagai Nagayoshi, who had previously isolated ephedrine from the Ephedra vulgaris plant, synthesized methamphetamine.[2] This was achieved through the reduction of ephedrine. Like amphetamine, the psychoactive properties of methamphetamine were not immediately recognized.

-

1919: Crystalline Methamphetamine Pharmacologist Akira Ogata first synthesized methamphetamine hydrochloride (crystal meth) in 1919. This was achieved by reducing ephedrine using red phosphorus and iodine, a method that would later be notoriously adopted in clandestine laboratories.

-

1927: Gordon Alles and the Unveiling of Amphetamine's Effects The stimulant properties of amphetamine were independently discovered by American chemist Gordon Alles in 1927. While searching for a synthetic replacement for ephedrine, Alles resynthesized amphetamine and, in a common practice of the era, self-administered the compound. He experienced a "feeling of well being" and noted its potent physiological effects.

-

1934: The First Commercial Amphetamine Product Recognizing its potential as a vasoconstrictor, the pharmaceutical company Smith, Kline & French began marketing amphetamine as an over-the-counter inhaler under the trade name Benzedrine for the treatment of nasal congestion.

-